

# isorhamnetin-3-O-glucoside chemical structure and properties

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Compound of Interest

Compound Name: isorhamnetin-3-O-glucoside

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# Isorhamnetin-3-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Isorhamnetin-3-O-glucoside** is a naturally occurring flavonoid glycoside found in a variety of plants, including sea buckthorn, onions, and Ginkgo biloba. As a derivative of isorhamnetin, it belongs to the flavonol subclass of flavonoids. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of **isorhamnetin-3-O-glucoside**, along with relevant experimental protocols and an exploration of its known signaling pathways.

#### **Chemical Structure and Identifiers**

**Isorhamnetin-3-O-glucoside** consists of an isorhamnetin aglycone linked to a glucose molecule at the 3-hydroxyl position. The isorhamnetin structure is characterized by a flavonoid backbone with a methoxy group at the 3'-position of the B ring.

Table 1: Chemical Identifiers for Isorhamnetin-3-O-glucoside



Identifier	Value	
IUPAC Name	5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxychromen-4-one[1] [2]	
Molecular Formula	C22H22O12[1][2][3]	
Molecular Weight	478.4 g/mol [1][3]	
Canonical SMILES	COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C =C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O[1]	
Isomeric SMILES	COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C =C3O2)O)O)O[C@H]4INVALID-LINK CO)O)O">C@@HO)O[1]	
InChI	InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1[1][2]	
InChlKey	CQLRUIIRRZYHHS-LFXZADKFSA-N[1][2]	
CAS Number	5041-82-7[2]	

# **Physicochemical Properties**

The physical and chemical properties of **isorhamnetin-3-O-glucoside** are crucial for its handling, formulation, and biological activity assessment.

Table 2: Physicochemical Properties of Isorhamnetin-3-O-glucoside



Property	Value	Source
Melting Point	165-167 °C	[4]
Boiling Point	834.4 ± 65.0 °C at 760 mmHg	[4]
Solubility	Soluble in DMSO and Methanol.	[4]
Appearance	Yellow powder	[4]
UV λmax (in MeOH)	255, 355 nm	[5]
XLogP3-AA	0.7	[3]
Hydrogen Bond Donor Count	7	[3]
Hydrogen Bond Acceptor Count	12	[3]
Rotatable Bond Count	6	[3]

# **Biological Activities and Therapeutic Potential**

**Isorhamnetin-3-O-glucoside** exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutics.

#### **Antioxidant Activity**

**Isorhamnetin-3-O-glucoside** demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production in various cell models.[6]

## **Anti-inflammatory Effects**

The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to suppress the production of interleukin-6 (IL-6) in  $TNF-\alpha$ -stimulated human osteosarcoma cells.[6]

### **Anti-Cancer Properties**



**Isorhamnetin-3-O-glucoside** has demonstrated cytotoxic effects against various cancer cell lines. It can induce apoptosis and inhibit cell proliferation in human colon cancer cells.

#### **Anti-Diabetic Effects**

This flavonoid glycoside has shown potential in managing diabetes by inhibiting enzymes such as  $\alpha$ -glucosidase and rat lens aldose reductase (RLAR). Its inhibition of RLAR suggests a role in preventing diabetic complications by reducing sorbitol accumulation.[7]

Table 3: In Vitro Biological Activities of Isorhamnetin-3-O-glucoside and its Aglycone

Activity	Target/Assay	Test System	IC50/EC50
Anti-diabetic	Rat Lens Aldose Reductase (RLAR)	In vitro	1.4 μM[7][8]
Anti-cancer	HT-29 RFP cells (viability)	In vitro	53.72 μg/mL (Isorhamnetin-3-O- glucosylrhamnoside) [9]
Antioxidant	DPPH radical scavenging	In vitro	3.16 μg/ml (Isorhamnetin-3-O- beta-D-Glucoside)[4]
Antioxidant	ABTS radical scavenging	In vitro	44.93 μg/ml (Isorhamnetin-3-O- beta-D-Glucoside)[4]
Enzyme Inhibition	Lipase	In vitro	Concentration- dependent inhibition (10-500 µM)

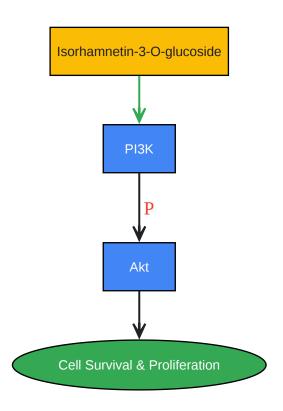
# **Signaling Pathways**

Isorhamnetin and its glycosides modulate several key signaling pathways implicated in cell growth, proliferation, and metabolism.

#### **PI3K/Akt Signaling Pathway**



The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. **Isorhamnetin-3-O-glucoside** has been shown to increase the phosphorylation of Akt, suggesting its role in modulating this pathway.[1]



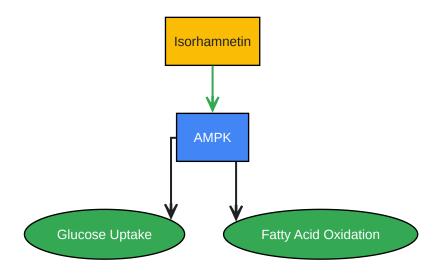
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Caption: PI3K/Akt signaling pathway activation by Isorhamnetin-3-O-glucoside.

#### **AMPK Signaling Pathway**

The AMP-activated protein kinase (AMPK) pathway plays a central role in cellular energy homeostasis. Isorhamnetin has been reported to activate AMPK, which can contribute to its anti-diabetic and anti-obesity effects.



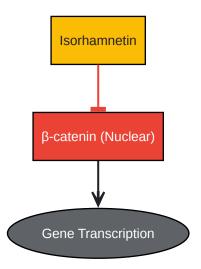


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Caption: AMPK signaling pathway activation by Isorhamnetin.

#### Wnt/β-catenin Signaling Pathway

The Wnt/ $\beta$ -catenin pathway is involved in cell fate determination and development, and its dysregulation is linked to cancer. Isorhamnetin has been shown to inhibit this pathway by preventing the nuclear translocation of  $\beta$ -catenin.[10]



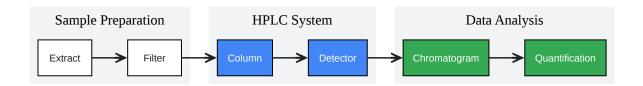
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Caption: Inhibition of Wnt/β-catenin signaling by Isorhamnetin.



# Experimental Protocols High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the quantification of **isorhamnetin-3-O-glucoside** in plant extracts.



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Caption: General workflow for HPLC analysis of Isorhamnetin-3-O-glucoside.

#### Methodology:

- Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 μm filter.
- HPLC System:
  - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
  - Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-30 min, 10-50% A; 30-35 min, 50-10% A.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector at 355 nm.
- Quantification: Prepare a standard curve using a pure standard of isorhamnetin-3-O-glucoside. Calculate the concentration in the sample by comparing its peak area to the standard curve.



#### **DPPH Radical Scavenging Assay**

This protocol describes a common method to assess the antioxidant activity of **isorhamnetin-3-O-glucoside**.

#### Methodology:

- Prepare a stock solution of **isorhamnetin-3-O-glucoside** in methanol.
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add 100 μL of various concentrations of the sample solution.
- Add 100 μL of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A\_control A\_sample) / A\_control] x 100 where A\_control is the absorbance of the DPPH solution without the sample, and A\_sample is the absorbance of the DPPH solution with the sample.

#### **MTT Assay for Cell Viability**

This protocol is used to evaluate the cytotoxic effects of **isorhamnetin-3-O-glucoside** on cancer cells.

#### Methodology:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **isorhamnetin-3-O-glucoside** and incubate for 24, 48, or 72 hours.
- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

#### Conclusion

Isorhamnetin-3-O-glucoside is a multifaceted flavonoid with significant therapeutic potential. Its well-characterized chemical structure and diverse biological activities, mediated through various signaling pathways, make it a compelling subject for further research and development in the fields of medicine and nutrition. The experimental protocols provided in this guide offer a foundation for researchers to explore the properties and applications of this promising natural compound. As our understanding of its mechanisms of action deepens, **isorhamnetin-3-O-glucoside** may emerge as a key ingredient in novel pharmaceuticals and functional foods aimed at preventing and treating a range of chronic diseases.

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#### References

- 1. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin and its metabolite isorhamnetin promote glucose uptake through different signalling pathways in myotubes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]



- 7. researchgate.net [researchgate.net]
- 8. Isorhamnetin-3-O-glucoside | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
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